3-Bromo-5-methylbenzyl fluoride
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Overview
Description
3-Bromo-5-methylbenzyl fluoride: is an organic compound with the molecular formula C8H8BrF . It is a derivative of benzyl fluoride, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylbenzyl fluoride typically involves the bromination of 5-methylbenzyl fluoride. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-methylbenzyl fluoride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 3-Hydroxy-5-methylbenzyl fluoride, 3-Amino-5-methylbenzyl fluoride.
Oxidation: 3-Bromo-5-methylbenzoic acid, 3-Bromo-5-methylbenzaldehyde.
Reduction: 5-Methylbenzyl fluoride.
Scientific Research Applications
Chemistry: 3-Bromo-5-methylbenzyl fluoride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals, including polymers, dyes, and fragrances. Its unique reactivity makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylbenzyl fluoride in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The presence of the fluorine atom enhances the compound’s reactivity by increasing the electron-withdrawing effect, thereby stabilizing the transition state during reactions. In biological systems, the compound may interact with enzymes and receptors through halogen bonding and hydrophobic interactions, affecting their activity and function.
Comparison with Similar Compounds
3-Chloro-5-methylbenzyl fluoride: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-4-methylbenzyl fluoride: Bromine atom at the third position and methyl group at the fourth position.
3-Bromo-5-ethylbenzyl fluoride: Ethyl group instead of methyl at the fifth position.
Uniqueness: 3-Bromo-5-methylbenzyl fluoride is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and interaction with other molecules. The combination of bromine and fluorine atoms provides a distinctive electronic environment that can be exploited in various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-3-(fluoromethyl)-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYUJGDTQRDQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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